molecular formula C8H5Br2ClO2 B1471190 3-Chloro-4-(dibromomethyl)benzoic acid CAS No. 1403326-76-0

3-Chloro-4-(dibromomethyl)benzoic acid

Cat. No.: B1471190
CAS No.: 1403326-76-0
M. Wt: 328.38 g/mol
InChI Key: YFDHKZUMPXPDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(dibromomethyl)benzoic acid is a useful research compound. Its molecular formula is C8H5Br2ClO2 and its molecular weight is 328.38 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-4-(dibromomethyl)benzoic acid, with the molecular formula C9H7Br2ClO2C_9H_7Br_2ClO_2, is an aromatic carboxylic acid characterized by a chloro group and two bromomethyl substituents on the benzene ring. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and safety considerations.

The compound's structure contributes to its reactivity and potential interactions with biological systems. The presence of halogen atoms can enhance lipophilicity, affecting membrane permeability and biological activity.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in key biological processes. For example, sulfonamides, structurally related to this compound, inhibit dihydropteroate synthase (DHPS), which is crucial for bacterial growth.
  • Sensitization and Allergic Reactions : Studies have indicated that compounds with similar structures can act as respiratory sensitizers. For instance, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid (BCMBA) was identified as a respiratory sensitizer in occupational settings, leading to asthma and urticaria in exposed workers . This suggests that this compound may exhibit similar allergenic properties.

Case Studies

A notable investigation into BCMBA highlighted a sensitization rate of 8% among chemical factory workers exposed to the compound, with a higher rate of 25% among production workers . Such findings underscore the importance of assessing exposure risks associated with compounds like this compound.

Research Findings

Recent studies have explored the biological evaluation of benzoic acid derivatives, revealing that certain structural modifications can enhance bioactivity. For instance, compounds related to benzoic acids have demonstrated significant interactions with proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways . Although specific data on this compound is limited, its structural similarities suggest potential for similar activities.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is presented below:

Compound NameMolecular FormulaUnique Features
3-Chloro-4-methylbenzoic acidC8H7ClO2C_8H_7ClO_2Contains a single methyl group; simpler structure.
3-Chloro-4-nitrobenzoic acidC7H4ClNO4C_7H_4ClNO_4Contains a nitro group; used in dye synthesis.
2-Chloro-4-(methylsulfonyl)benzoic acidC9H9ClO4SC_9H_9ClO_4SKnown for its herbicidal properties.

Safety and Handling

Given the potential allergenic properties observed in similar compounds, it is crucial to implement stringent exposure control measures when handling this compound in industrial settings. Proper safety protocols should be established to minimize occupational exposure risks.

Properties

IUPAC Name

3-chloro-4-(dibromomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO2/c9-7(10)5-2-1-4(8(12)13)3-6(5)11/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDHKZUMPXPDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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